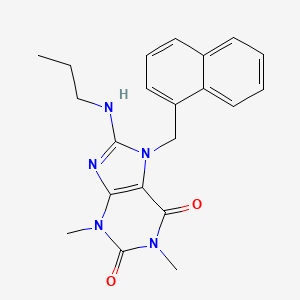![molecular formula C23H24ClN3O3 B12041243 N'-[(E)-(3-chlorophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12041243.png)
N'-[(E)-(3-chlorophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(3-chlorophenyl)methylidene]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with most transition metal ions . This particular compound is characterized by its unique structure, which includes a quinoline backbone, a chlorophenyl group, and a carbohydrazide moiety.
Méthodes De Préparation
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The reaction conditions may vary depending on the specific substituents on the hydrazide and the aldehyde or ketone used.
Analyse Des Réactions Chimiques
N’-[(E)-(3-chlorophenyl)methylidene]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a ligand to form stable complexes with transition metals, which can be studied for their catalytic properties . In biology and medicine, Schiff base hydrazones have been investigated for their potential as enzyme inhibitors and pharmacological agents . Additionally, these compounds have applications in the industry, particularly in the development of new materials with unique optical and electronic properties .
Mécanisme D'action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity . The specific pathways involved depend on the nature of the metal ion and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to N’-[(E)-(3-chlorophenyl)methylidene]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide include other Schiff base hydrazones derived from different hydrazides and aldehydes or ketones. For example, N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide are structurally similar but differ in their substituents . The uniqueness of N’-[(E)-(3-chlorophenyl)methylidene]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H24ClN3O3 |
|---|---|
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
N-[(E)-(3-chlorophenyl)methylideneamino]-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-2-3-4-7-13-27-19-12-6-5-11-18(19)21(28)20(23(27)30)22(29)26-25-15-16-9-8-10-17(24)14-16/h5-6,8-12,14-15,28H,2-4,7,13H2,1H3,(H,26,29)/b25-15+ |
Clé InChI |
CSPWNDZRTYCTJK-MFKUBSTISA-N |
SMILES isomérique |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Cl)O |
SMILES canonique |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)


![(1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B12041209.png)

![2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041227.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12041229.png)


